Bienvenue dans la boutique en ligne BenchChem!

6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine

Lipophilicity Drug design Permeability

6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine is a tri‐halogenated heterocyclic building block belonging to the furo[3,2-d]pyrimidine class. Its molecular framework features a fused furan-pyrimidine core with two chlorine atoms at positions 2 and 4 and a bromine atom at position 6, yielding a molecular weight of 267.89 g/mol and a computed XLogP3 of 3.6.

Molecular Formula C6HBrCl2N2O
Molecular Weight 267.891
CAS No. 1363382-31-3
Cat. No. B599164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine
CAS1363382-31-3
Molecular FormulaC6HBrCl2N2O
Molecular Weight267.891
Structural Identifiers
SMILESC1=C(OC2=C1N=C(N=C2Cl)Cl)Br
InChIInChI=1S/C6HBrCl2N2O/c7-3-1-2-4(12-3)5(8)11-6(9)10-2/h1H
InChIKeyJHXSACUCEHQZPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine (CAS 1363382-31-3): Core Identity and Sourcing Significance


6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine is a tri‐halogenated heterocyclic building block belonging to the furo[3,2-d]pyrimidine class. Its molecular framework features a fused furan-pyrimidine core with two chlorine atoms at positions 2 and 4 and a bromine atom at position 6, yielding a molecular weight of 267.89 g/mol and a computed XLogP3 of 3.6 [1]. This specific substitution pattern imparts distinct reactivity profiles that cannot be replicated by other halogenated furo[3,2-d]pyrimidines, making it a strategically important intermediate in medicinal chemistry programs targeting kinase inhibition and G‑protein coupled receptor modulation [2].

Why 6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine Cannot Be Replaced by Other Furo[3,2-d]pyrimidine Analogs


The combination of two chlorine atoms at positions 2 and 4 with a bromine atom at position 6 creates a unique reactivity gradient that is absent in the non‑brominated analog (2,4-dichlorofuro[3,2-d]pyrimidine, CAS 956034-07-4) or in regioisomeric bromo derivatives. The C‑Br bond at the 6‑position is significantly more reactive toward oxidative addition (e.g., in Suzuki or Sonogashira couplings) than the C‑Cl bonds, allowing sequential functionalization that is impossible with a uniformly chlorinated scaffold [1]. This differential reactivity is quantitatively reflected in the computed lipophilicity difference (XLogP3 = 3.6 for the 6‑bromo derivative vs. 2.1 for 2,4-dichlorofuro[3,2-d]pyrimidine) [2], which directly impacts membrane permeability and off‑target binding profiles in cellular assays. Consequently, substituting this compound with a non‑brominated or differently halogenated furo[3,2-d]pyrimidine would alter the synthetic sequence, the pharmacokinetic properties of downstream products, and the selectivity profile of the final bioactive molecule [3].

6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine: Quantified Differentiation Evidence Against Closest Analogs


Lipophilicity Differential vs. 2,4-Dichlorofuro[3,2-d]pyrimidine

The 6‑bromo substitution significantly elevates the computed partition coefficient (XLogP3) relative to the 2,4-dichloro parent. This increase directly influences passive membrane permeability and can be exploited to fine‑tune the ADME profile of furo[3,2-d]pyrimidine‑based drug candidates without altering the core scaffold [1][2].

Lipophilicity Drug design Permeability

Molecular Weight and Heavy-Atom Effect Differential vs. 2,4-Dichlorofuro[3,2-d]pyrimidine

Replacement of the C6 hydrogen with bromine adds 78.89 g/mol and introduces a heavy atom that provides anomalous scattering for X‑ray crystallography and a potential site for radioisotopic labeling (⁷⁶Br or ⁷⁷Br). The non‑brominated comparator lacks these capabilities entirely [1][2].

Structural biology X-ray crystallography Radiolabeling

Sequential Functionalization Reactivity Enabled by Bromine at C6

The C–Br bond at position 6 undergoes oxidative addition to palladium(0) catalysts at markedly lower temperatures than the C2 and C4 C–Cl bonds. This allows selective Suzuki, Sonogashira, or Buchwald–Hartwig coupling at C6 while leaving the 2,4‑dichloro positions intact for subsequent diversification. In contrast, 2,4-dichlorofuro[3,2-d]pyrimidine offers no such reactivity gradient, requiring protecting‑group strategies or non‑selective coupling conditions [1].

Cross-coupling Sequential synthesis Medicinal chemistry

Topological Polar Surface Area (tPSA) Differentiation

The bromine substitution leaves the tPSA unchanged (38.9 Ų) while increasing molecular weight and lipophilicity. This yields a more favorable balance for blood–brain barrier penetration compared to the 2,4-dichloro parent scaffold (tPSA = 38.9 Ų, MW 189.00) [1][2].

Drug-likeness Oral bioavailability CNS penetration

Validated Utility as a Key Intermediate in Syk and GPR119 Inhibitor Programs

Furo[3,2-d]pyrimidine scaffolds bearing halogen substitution patterns analogous to 6‑bromo‑2,4‑dichloro have been explicitly employed in the synthesis of selective spleen tyrosine kinase (Syk) inhibitors with nanomolar cellular potency (IC₅₀ < 100 nM against Syk) and in the discovery of orally bioavailable GPR119 agonists (optimized lead EC₅₀ = 42 nM). While the 2,4-dichloro parent scaffold served as the core, it was the introduction of additional substituents at the 6‑position—enabled by a bromine handle—that unlocked the potency and selectivity gains [1][2].

Kinase inhibitor GPCR agonist Lead optimization

Rotatable Bond and Hydrogen Bond Acceptor/Donor Profile Differential

6‑Bromo‑2,4‑dichlorofuro[3,2-D]pyrimidine possesses zero rotatable bonds, zero hydrogen bond donors, and three hydrogen bond acceptors [1]. The non‑brominated comparator shares the same H‑bond profile but lacks the polarizable bromine atom, which can engage in halogen‑bonding interactions with protein backbone carbonyls—a feature increasingly exploited in rational kinase inhibitor design [2].

Ligand efficiency Conformational restriction Molecular recognition

High-Value Application Scenarios for 6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine Based on Quantitative Differentiation


Sequential Cross-Coupling for Furo[3,2-d]pyrimidine Library Synthesis

The significantly higher reactivity of the C6–Br bond toward Pd(0) enables chemists to perform a first Suzuki or Sonogashira coupling at the 6‑position at 60–80 °C while leaving the 2,4‑dichloro positions intact. Subsequent C2 and C4 functionalization can then be achieved under harsher conditions (≥100 °C) or via nucleophilic aromatic substitution. This sequential strategy reduces the synthetic step count by 30–50% compared to routes that require protecting groups or rely on a uniformly chlorinated core [1]. Procurement of this specific intermediate is therefore essential for efficient parallel library construction in hit‑to‑lead programs.

Phase‑Determination in Protein–Ligand Co‑Crystallography

The presence of bromine at the 6‑position provides a strong anomalous scattering signal (f″ ≈ 1.3 e⁻ at Cu Kα wavelength), enabling experimental phasing of co‑crystal structures of furo[3,2-d]pyrimidine‑based inhibitors bound to their kinase targets. The 2,4‑dichloro parent lacks this heavy atom and cannot be used for SAD or MAD phasing [1]. This capability directly accelerates structure‑based drug design cycles by providing unambiguous electron density for ligand placement.

Radiolabeled Probe Synthesis for ADME and Target Engagement Studies

The C6 bromine can be replaced via radiohalogen exchange with ⁷⁶Br (t₁/₂ = 16.2 h) or ⁷⁷Br (t₁/₂ = 57.0 h) to generate positron emission tomography (PET) or gamma‑scintigraphy tracers [1]. The chlorine atoms at C2 and C4 remain inert under typical radiohalogenation conditions, preserving the integrity of the pharmacophore. This application is not feasible with the non‑brominated analog, making 6‑bromo‑2,4‑dichlorofuro[3,2-D]pyrimidine the sole precursor for imaging probe development on this scaffold.

Halogen‑Bonding‑Guided Fragment Growth in Kinase Drug Discovery

The bromine σ‑hole enables a directional halogen bond with backbone carbonyl oxygens in the kinase hinge region, contributing an estimated 2–5 kcal/mol of binding free energy [1][2]. This interaction can be exploited in fragment‑based screening to anchor the furo[3,2-d]pyrimidine core in the ATP‑binding pocket before growing into selectivity pockets. The non‑brominated analog lacks this anchoring interaction, leading to weaker initial fragment binding and more challenging fragment elaboration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.